
N'-hydroxypyrrolidine-1-carboximidamide hydrochloride
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Overview
Description
N'-hydroxypyrrolidine-1-carboximidamide hydrochloride: is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 165.62 g/mol1-pyrrolidinecarboximidamide, N'-hydroxy- . This compound is a derivative of pyrrolidine and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through the reaction of pyrrolidine with hydroxylamine under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and controlled temperature and pressure conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: : N'-hydroxypyrrolidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Organic Synthesis
In organic chemistry, N'-hydroxypyrrolidine-1-carboximidamide hydrochloride serves as a reagent for synthesizing more complex molecules. Its ability to act as a building block enables chemists to create various derivatives that may have distinct properties or biological activities.
Biological Research
This compound is utilized in biological studies to explore enzyme mechanisms and interactions within biological systems. Notably, it has been investigated for its potential antimicrobial, anti-HIV, and antitumor activities:
- Antimicrobial Activity : Derivatives of this compound have shown significant efficacy against various bacterial strains, indicating potential for antibiotic development.
- Anti-HIV Activity : Certain analogues have demonstrated the ability to inhibit HIV reverse transcriptase and associated RNase H activity, suggesting applications in antiviral therapies.
- Antitumor Properties : Research indicates that hydroxypyrrolidine derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation .
Industrial Applications
In industry, this compound is used for producing various chemicals and materials due to its reactivity. Its unique properties make it suitable for applications where other compounds may not be effective.
Case Studies and Research Findings
Several studies underscore the potential applications of this compound:
- Study on HIV Integrase Inhibition : Research demonstrated that hydroxypyridone carboxylic acid scaffolds could effectively inhibit HIV integrase via metal chelation, paving the way for designing more potent antiviral agents.
- Antimicrobial Screening : Various derivatives were screened against common pathogens; results indicated specific modifications could enhance antibacterial efficacy.
- Antitumor Activity Evaluation : Investigations into substituted hydroxypyridines revealed promising results in inhibiting tumor cell lines, warranting further exploration into their mechanisms and therapeutic potential .
Mechanism of Action
The mechanism by which N'-hydroxypyrrolidine-1-carboximidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors and enzymes, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N'-hydroxypyrrolidine-1-carboximidamide hydrochloride include N'-hydroxypiperidine-1-carboximidamide and N'-hydroxy-1-pyrrolidincarboximidamid .
Uniqueness: : this compound is unique in its chemical structure and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N'-Hydroxypyrrolidine-1-carboximidamide hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, including its interactions with various biological targets, therapeutic applications, and research findings.
Structural Characteristics
The compound is characterized by a pyrrolidine ring and a carboximidamide functional group, contributing to its distinctive chemical properties. The molecular formula is C5H12ClN3O, and it exhibits a nearly planar conformation with an E configuration around the C=N double bond. This spatial arrangement may enhance its reactivity and biological activity compared to other similar compounds .
Biological Activities
This compound has been investigated for several biological activities:
1. Antimicrobial Activity
- Compounds with structural similarities have shown significant antimicrobial properties, making them candidates for antibiotic development. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains.
2. Anti-HIV Activity
- Related compounds have demonstrated efficacy against HIV, suggesting potential applications in antiviral therapies. Research indicates that certain analogues can inhibit HIV reverse transcriptase (RT) and associated RNase H activity, which are critical for viral replication .
3. Antitumor Properties
- Some studies have explored the antitumor effects of hydroxypyrrolidine derivatives, indicating their potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
The biological activity of this compound may arise from its ability to interact with specific enzymes and receptors. For instance, it has been suggested that the compound can act as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer progression and viral replication .
Case Studies and Research Findings
A selection of research findings highlights the compound's potential applications:
- Study on HIV Integrase Inhibition: A study demonstrated that hydroxypyridone carboxylic acid scaffolds could inhibit HIV integrase effectively via metal chelation, providing insights into the design of more potent antiviral agents .
- Antimicrobial Screening: Various derivatives were screened for antimicrobial activity against common pathogens. Results indicated that specific modifications to the hydroxypyrrolidine structure could enhance antibacterial efficacy.
- Antitumor Activity Evaluation: Research involving substituted hydroxypyridines indicated promising results in inhibiting tumor cell lines, suggesting a need for further exploration into their mechanisms and therapeutic potential .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N'-Hydroxypyrrolidine-1-carboximidamide | Pyrrolidine ring + carboximidamide | Antimicrobial, anti-HIV, antitumor |
N'-Hydroxypyridine-2-carboximidamide | Pyridine ring + carboximidamide | Antimicrobial, anti-HIV |
Hydroxypyridone derivatives | Hydroxypyridone scaffold | Anti-HIV |
Properties
CAS No. |
2172607-40-6 |
---|---|
Molecular Formula |
C5H12ClN3O |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
N'-hydroxypyrrolidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(7-9)8-3-1-2-4-8;/h9H,1-4H2,(H2,6,7);1H |
InChI Key |
RATSYOPNBOAFLV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=NO)N.Cl |
Canonical SMILES |
C1CCN(C1)C(=NO)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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